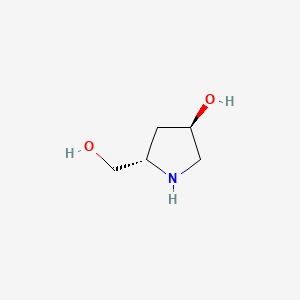

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALDMMCNNFPJSI-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol: From Discovery to Application

Abstract: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, a highly functionalized chiral pyrrolidine, represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, stereochemically defined structure, featuring two key hydrogen-bonding hydroxyl groups, makes it an ideal building block for creating potent and selective therapeutic agents. This guide provides an in-depth analysis of the history, stereoselective synthesis, and application of this valuable molecule. We will explore its origins, detail key synthetic methodologies with step-by-step protocols, and examine its role in the development of novel drugs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine ring is a foundational motif in a vast number of biologically active compounds, including many FDA-approved drugs.[1] Its prevalence stems from its structural role as a conformationally restricted five-membered ring that can effectively orient substituents in three-dimensional space to maximize interactions with biological targets like enzymes and receptors.[2] When substituted with multiple stereocenters, as in (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, the scaffold becomes a powerful tool for achieving high target affinity and selectivity.[2][3]

The specific (3R,5S) stereochemistry, along with the C3-hydroxyl and C5-hydroxymethyl groups, provides a precise arrangement of hydrogen bond donors and acceptors. This arrangement is crucial for mimicking natural ligands or fitting into specific pockets of target proteins, making this molecule a sought-after intermediate in drug discovery.[4]

Genesis and Historical Context

The discovery of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol, also known by synonyms such as trans-4-hydroxy-L-prolinol, is intrinsically linked to the broader exploration of amino acids and their derivatives as chiral starting materials.[5] Specifically, it is a derivative of 4-hydroxy-L-proline, an abundant natural amino acid. The initial history is not one of a single "discovery" event but rather an evolution of synthetic chemistry that recognized the value of converting readily available chiral molecules—the "chiral pool"—into valuable, stereochemically pure building blocks.

Early synthetic efforts focused on the reduction of 4-hydroxy-L-proline derivatives. The challenge lay in achieving high stereocontrol and developing scalable, practical routes. The development of methods to synthesize such polyhydroxylated pyrrolidines has been a significant area of research, driven by their potential as glycosidase inhibitors and building blocks for antiviral and antidiabetic drugs.[4]

Evolution of Stereoselective Synthetic Strategies

The paramount challenge in synthesizing (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is the precise control of its two stereocenters. Several successful strategies have emerged, primarily relying on the chiral pool approach.

Synthesis from the Chiral Pool: The D-Glucose Approach

One of the most elegant and frequently cited methods for preparing highly functionalized pyrrolidines and other nitrogen heterocycles is the "chiron approach," which utilizes carbohydrates like D-glucose as the starting material.[6] While direct synthesis of this exact pyrrolidinol from D-glucose is complex, related structures are accessible through multi-step sequences that leverage the inherent chirality of the sugar backbone.[6][7]

A typical conceptual workflow involves:

-

Selective Protection: Orthogonal protection of the multiple hydroxyl groups on the glucose molecule.

-

Introduction of Nitrogen: Often via an azide group (N₃) at a key position.

-

Carbon Chain Modification: Cleavage and/or modification of the carbon skeleton to form a five-membered precursor.

-

Reductive Cyclization: Formation of the pyrrolidine ring, typically through reductive amination.

-

Deprotection: Removal of protecting groups to yield the final polyhydroxylated product.

The causality behind this choice is clear: D-glucose is an inexpensive, enantiomerically pure starting material with all the necessary carbons and oxygen atoms pre-installed in a defined stereochemical configuration.

Diagram: Conceptual Workflow from D-Glucose

Caption: Conceptual workflow for synthesizing chiral pyrrolidines from D-glucose.

Synthesis via Reduction of 4-Hydroxy-L-proline

The most direct and common industrial route begins with trans-4-hydroxy-L-proline. This method is highly efficient as the starting material already contains the desired pyrrolidine core and the correct stereochemistry at both centers.

The core transformation is the reduction of the carboxylic acid functionality to a primary alcohol without affecting the ring structure or stereocenters.

Detailed Experimental Protocol (Representative)

This protocol is a synthesized representation of standard laboratory procedures for this transformation.

Objective: To synthesize (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol from trans-4-hydroxy-L-proline.

Step 1: Esterification of trans-4-hydroxy-L-proline

-

Rationale: The carboxylic acid is converted to an ester to facilitate reduction and improve solubility in organic solvents.

-

Suspend trans-4-hydroxy-L-proline (1 eq) in methanol (10-20 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise, maintaining the temperature below 10 °C. The solid will dissolve as the reaction proceeds.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride salt as a solid. This is typically used in the next step without further purification.

Step 2: Reduction of the Methyl Ester

-

Rationale: A powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) in the presence of a Lewis acid is used to reduce the ester to the primary alcohol. LiAlH₄ is highly effective but requires stringent anhydrous conditions.

-

Suspend Lithium Aluminium Hydride (2-3 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the methyl ester hydrochloride from Step 1 in anhydrous THF. Caution: This reaction is highly exothermic and generates hydrogen gas.

-

After the addition is complete, allow the mixture to stir at room temperature or gentle reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate (aluminium salts) and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

-

Purify the residue by silica gel column chromatography or recrystallization to afford pure (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol as a white to off-white solid.[8]

Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Starting Material | Key Advantages | Key Disadvantages | Typical Overall Yield |

| Reduction | trans-4-Hydroxy-L-proline | Short, direct route; stereochemistry is pre-defined. | Requires powerful, hazardous reducing agents (e.g., LiAlH₄). | Good to Excellent (60-85%) |

| Chiron Approach | D-Glucose / D-Mannose | Inexpensive starting material; allows for diverse analogues.[6][9] | Long, multi-step synthesis; requires extensive use of protecting groups. | Lower (10-30%) |

| Asymmetric Synthesis | Acyclic Precursors | High degree of flexibility for novel derivatives.[10] | Often requires expensive chiral catalysts or auxiliaries; may have issues with stereoselectivity.[10] | Variable |

Application in Medicinal Chemistry: A Privileged Scaffold

The rigid structure and defined hydrogen-bonding pattern of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol make it a valuable component in drugs targeting a range of diseases.

Glycosidase Inhibitors for Diabetes and Viral Infections

Polyhydroxylated pyrrolidines, often called iminosugars, are potent inhibitors of glycosidases. These enzymes are crucial for carbohydrate metabolism and the processing of glycoproteins.

-

Mechanism in Diabetes: By inhibiting α-glucosidase in the gut, these molecules can slow the breakdown of complex carbohydrates into glucose, thereby reducing post-prandial blood sugar spikes. This makes them attractive candidates for type 2 diabetes therapies.[4]

-

Mechanism in Antiviral Therapy: Many viruses, including influenza and HIV, rely on host cell glycosidases to correctly fold their glycoprotein coats. Inhibiting these enzymes can result in misfolded, non-infectious viral particles. The pyrrolidine scaffold acts as a stable mimic of the oxocarbenium ion transition state of the natural sugar substrate.

Diagram: Glycosidase Inhibition Mechanism

Caption: Pyrrolidine scaffold mimicking the transition state to inhibit α-glucosidase.

Use in Other Therapeutic Areas

The versatility of the pyrrolidine scaffold is extensive. Derivatives are explored as:

-

β3 Adrenergic Receptor Agonists: For the treatment of overactive bladder.[11]

-

Histamine H3 Receptor Ligands: For potential applications in neurological disorders.[12]

-

Anticancer Agents: As components of molecules that inhibit various cellular processes in cancer cells.[13]

Conclusion and Future Outlook

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol has transitioned from a chemically interesting molecule to a cornerstone building block in modern drug discovery. Its history is rooted in the clever utilization of nature's own chiral pool, and its synthesis has been refined to provide reliable access for researchers. The inherent stereochemical and functional group richness of this scaffold ensures its continued relevance. As our understanding of biological targets becomes more sophisticated, the demand for such precisely structured, three-dimensional molecules will only increase, paving the way for the discovery of next-generation therapeutics built upon this remarkable pyrrolidine core.

References

-

Mahesh, U., & Singh, G. (2007). Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF 3,5-DI-O-METHYL-D-GLUCOSE. Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. Available at: [Link]

-

MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

MDPI. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Available at: [Link]

-

MDPI. (2023). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Available at: [Link]

-

precisionFDA. (n.d.). (2S,3S,4S)-2-(HYDROXYMETHYL)PYRROLIDINE-3,4-DIOL. Available at: [Link]

- Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

- Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

Kim, I. S., et al. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate Research, 342(11), 1502-9. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data | Buy from China Leading Supplier [chemheterocycles.com]

- 9. Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]

- 12. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

A Hypothesis-Driven Guide to the Therapeutic Targets of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol

A Senior Application Scientist's Perspective on Unlocking the Potential of a Novel Pyrrolidine Scaffold

Executive Summary

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a chiral small molecule belonging to the pyrrolidine class of heterocyclic compounds. While direct pharmacological data on this specific molecule is sparse, its structure presents a compelling case for its potential as a therapeutic agent. The pyrrolidine ring, substituted with hydroxyl groups at specific stereocenters, bears a striking resemblance to the core structure of iminosugars—a well-established class of carbohydrate-mimicking molecules with potent biological activities.

This technical guide presents a hypothesis-driven approach to identifying and validating the therapeutic targets of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol. We posit that this molecule's primary mechanism of action is the competitive inhibition of glycosidases, a diverse family of enzymes crucial to metabolism, viral life cycles, and cellular homeostasis. By leveraging its structural analogy to natural sugar substrates, this compound is predicted to function as a glycomimetic, targeting enzymes involved in:

-

Metabolic Diseases: Specifically, the inhibition of intestinal α-glucosidases to manage postprandial hyperglycemia in Type 2 Diabetes.

-

Infectious Diseases: The disruption of viral glycoprotein processing via inhibition of endoplasmic reticulum (ER) α-glucosidases, offering a broad-spectrum antiviral strategy.

-

Genetic Disorders: Acting as a pharmacological chaperone to stabilize and restore function to mutant lysosomal glycosidases implicated in lysosomal storage diseases.

This document provides the scientific rationale behind these hypotheses, detailed experimental workflows for target validation, and a forward-looking perspective for drug development professionals.

Molecular Profile and Structural Rationale

The therapeutic potential of any small molecule is fundamentally encoded in its structure. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol is a polyhydroxylated pyrrolidine, a scaffold that is a cornerstone of numerous natural products and pharmacologically active agents.[1][2] Its key chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol | [3] |

| Molecular Formula | C₅H₁₁NO₂ | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| Synonyms | trans-4-hydroxyprolinol, (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol | [3] |

| Physical State | White to off-white solid | [4] |

| Chirality | (3R,5S) configuration | [4] |

The defining feature of this molecule is its structural mimicry of monosaccharides. The pyrrolidine ring replaces the endocyclic oxygen of a pyranose sugar with a nitrogen atom. At physiological pH, this nitrogen is often protonated, creating a cationic species that closely resembles the oxocarbenium-ion transition state of a glycosidase-catalyzed reaction.[5] This structural and electronic mimicry is the foundational principle of iminosugar-based enzyme inhibitors.

Primary Therapeutic Target Class: Glycoside Hydrolases (Glycosidases)

Based on the iminosugar analogy, the most promising therapeutic targets for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol are glycosidases. These enzymes are ubiquitous and play critical roles in health and disease, making them highly druggable targets. We will explore three key subclasses.

Target Subclass: Intestinal α-Glucosidases

-

Therapeutic Area: Type 2 Diabetes Mellitus

-

Biological Rationale: Intestinal enzymes such as α-amylase and α-glucosidase are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[6] Inhibiting these enzymes delays carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. This is a validated therapeutic strategy, with drugs like Acarbose and Miglitol used clinically.[7] The pyrrolidine scaffold is a known pharmacophore for potent α-glucosidase inhibitors.[6][8]

-

Causality of Experimental Choice: An initial in vitro enzyme inhibition assay is the most direct and cost-effective method to validate this hypothesis. It provides a quantitative measure (IC₅₀) of the compound's potency against the target enzyme, confirming a direct molecular interaction.

This protocol is designed to be a self-validating system by including a known inhibitor as a positive control and a no-inhibitor condition as a negative control.

-

Materials:

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (Test Compound)

-

Acarbose (Positive Control Inhibitor)

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M) (Stop Solution)

-

96-well microplate

-

Microplate reader (405 nm)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and Acarbose in phosphate buffer. Final concentrations should typically range from 1 µM to 1 mM.

-

In a 96-well plate, add 50 µL of phosphate buffer to the blank wells. To all other wells, add 25 µL of the appropriate compound dilution or buffer (for 100% activity control).

-

Add 25 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blanks.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃ to all wells.

-

Measure the absorbance at 405 nm. The yellow color of the p-nitrophenol product is proportional to enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Target Subclass: Endoplasmic Reticulum (ER) α-Glucosidases I & II

-

Therapeutic Area: Viral Infections (Broad-Spectrum)

-

Biological Rationale: Many enveloped viruses, including Dengue, Zika, HIV, and influenza, rely on the host cell's ER machinery for proper folding and maturation of their envelope glycoproteins.[9][10] ER α-glucosidases I and II are critical enzymes in this N-linked glycosylation pathway. Inhibition of these enzymes by iminosugars leads to the accumulation of misfolded glycoproteins, which are then targeted for degradation.[10][11] This results in the production of non-infectious viral particles, effectively halting the viral life cycle.

-

Causality of Experimental Choice: A cell-based viral infectivity assay, such as a plaque reduction assay, is the gold standard for evaluating the antiviral efficacy of a compound. This moves beyond simple enzyme inhibition to confirm that the molecular action translates into a desired biological outcome in a relevant cellular context, providing a more direct link to therapeutic potential.

This protocol validates antiviral activity by directly visualizing and quantifying the reduction in infectious virus particles.

-

Materials:

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (Test Compound)

-

A known antiviral (e.g., N-nonyl-deoxynojirimycin) (Positive Control)

-

Vero E6 cells (or other susceptible cell line)

-

Dengue virus (DENV) or another suitable enveloped virus

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

-

Carboxymethyl cellulose (CMC) or agarose for overlay

-

Crystal Violet staining solution

-

6-well cell culture plates

-

-

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in serum-free DMEM.

-

Prepare a fixed concentration of the virus (e.g., 100 plaque-forming units (PFU) per well).

-

Pre-incubate the virus with each compound dilution for 1 hour at 37°C.

-

Wash the cell monolayers with phosphate-buffered saline (PBS).

-

Infect the cells with the virus-compound mixtures for 1.5 hours at 37°C. Include a "virus only" control.

-

After infection, remove the inoculum and wash the cells with PBS.

-

Overlay the cells with DMEM containing 2% FBS and 1% CMC, supplemented with the corresponding concentration of the test compound.

-

Incubate the plates for 5-7 days at 37°C in a CO₂ incubator until plaques are visible.

-

Fix the cells with 10% formalin.

-

Stain the cells with 0.5% Crystal Violet solution and wash with water. Plaques will appear as clear zones against a purple background.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction relative to the "virus only" control.

-

Determine the EC₅₀ (Effective Concentration) by plotting the percentage of plaque reduction against the compound concentration.

-

Summary and Future Directions

The structural characteristics of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol strongly suggest its potential as a glycosidase inhibitor, positioning it as a promising lead compound for multiple therapeutic areas. The immediate path forward involves a systematic and tiered validation approach:

-

Broad Screening: Initially screen the compound against a diverse panel of commercially available glycosidases (α- and β-glucosidases, galactosidases, mannosidases, etc.) to determine its inhibitory profile and selectivity.

-

Hit Validation: For the most potent hits from the primary screen, confirm the IC₅₀ values and determine the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.

-

Cellular Confirmation: Advance the most promising candidates into the relevant cell-based assays described in this guide (antidiabetic, antiviral, or chaperone assays) to confirm that enzymatic inhibition translates to the desired physiological effect.

-

Further Development: Successful validation in cellular models would warrant progression to medicinal chemistry efforts for lead optimization, followed by preclinical evaluation in animal models of disease.

By following this hypothesis-driven and experimentally rigorous path, researchers can efficiently unlock the therapeutic potential of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol and its derivatives.

References

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding . PubMed Central, National Institutes of Health. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Pharmacology. [Link]

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL - PubChem . National Center for Biotechnology Information. [Link]

-

Iminosugars . InBio. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]

-

Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus . PubMed Central, National Institutes of Health. [Link]

-

Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening . ACS Omega. [Link]

-

Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives . ASPET Journals. [Link]

-

Study of the Mechanism of Antiviral Action of Iminosugar Derivatives against Bovine Viral Diarrhea Virus . ASM Journals. [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Iminosugars – Knowledge and References . Taylor & Francis. [Link]

-

Glycosidase-Inhibiting Pyrrolidines and Pyrrolizidines with a Long Side Chain in Scilla peruviana . ACS Publications. [Link]

-

Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations . ACS Publications. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data | Buy from China Leading Supplier [chemheterocycles.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Pyrrolidine-Based Pyrazolines as α‑Glucosidase Inhibitors: Microwave-Assisted Synthesis, Antidiabetic Activity, In Silico ADMET Prediction, Molecular Docking, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iminosugars – InBio.be [inbio.be]

- 10. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

A Researcher's Comprehensive Guide to Procuring (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL, a chiral di-substituted pyrrolidine, serves as a critical building block in the stereoselective synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). Its rigid, five-membered ring structure, adorned with strategically placed hydroxyl and hydroxymethyl functional groups, provides a versatile scaffold for exploring chemical space in drug discovery. This guide offers a senior application scientist's perspective on sourcing this valuable intermediate, focusing on supplier evaluation, quality control, and its application in medicinal chemistry, particularly in the development of antiviral agents.

The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a vast array of natural products and synthetic drugs.[1] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, which is often crucial for achieving high-affinity and selective binding to biological targets.[1] The stereochemistry of the substituents on the pyrrolidine ring is paramount, as different stereoisomers can exhibit vastly different biological activities.

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL, often derived from the natural amino acid trans-4-hydroxy-L-proline, provides two key chiral centers and functional handles for further chemical modification.[2][3] This specific stereoisomer has been identified as a valuable precursor in the synthesis of various therapeutic agents, including potent inhibitors of viral enzymes like neuraminidase.[2][3]

Identifying and Qualifying a Reputable Supplier

The procurement of chiral building blocks like (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL necessitates a rigorous supplier qualification process. The primary concern for any researcher is the chemical and stereochemical purity of the starting material, as impurities can lead to ambiguous biological data and complications in subsequent synthetic steps. The compound is most commonly available as its hydrochloride salt, with the CAS number 478922-47-3.

A survey of the current market indicates several reputable suppliers offering this compound for research purposes. The following table summarizes key information for a selection of these vendors.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | Varies by partner | Available through various partners on their platform. |

| BLDpharm | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | ≥97% | Offers detailed product information and safety data sheets. |

| Advanced ChemBlocks | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | 97% | Provides key chemical identifiers and properties. |

| Biosynce | (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride | 478922-47-3 | >97% | Mentions its application in the pharmaceutical field. |

| Capot Chemical | (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | Not specified | Provides a product specification sheet. |

When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for the specific lot being purchased. A comprehensive CoA should include:

-

Identity Confirmation: Typically via ¹H NMR and ¹³C NMR spectroscopy. The spectra should be consistent with the expected structure.

-

Purity Assessment: Usually determined by High-Performance Liquid Chromatography (HPLC) and should indicate the percentage of the desired compound.

-

Enantiomeric Purity/Excess (e.e.): This is a critical parameter for chiral compounds and is often determined by chiral HPLC.

-

Physical Properties: Such as appearance and melting point.

In-House Quality Control: A Self-Validating System

Upon receipt of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL hydrochloride, it is best practice to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for your research.

Experimental Workflow for In-House QC

Caption: In-house quality control workflow for (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL hydrochloride.

Detailed Methodologies for Key Experiments

1. NMR Spectroscopy for Structural Verification and Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) is a powerful tool for confirming the structure of the purchased compound. For chiral molecules that may have diastereomeric impurities, NMR can also be used to assess purity, sometimes with the aid of chiral solvating agents.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR Analysis: The proton NMR spectrum should show distinct signals corresponding to the protons on the pyrrolidine ring and the hydroxymethyl group. The integration of these signals should be consistent with the number of protons in the molecule.

-

¹³C NMR Analysis: The carbon NMR spectrum will provide information on the number of non-equivalent carbons, further confirming the structure.

-

Assessing Diastereomeric Purity: If diastereomeric impurities are suspected, the use of a chiral solvating agent (CSA), such as (R)-(-)-1,1'-bi-2-naphthol, can be employed.[4] The CSA forms transient diastereomeric complexes with the enantiomers in solution, which can lead to the separation of signals in the NMR spectrum, allowing for quantification of the different stereoisomers.[4][5]

2. Chiral HPLC for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.

-

Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are often a good starting point for screening.[6]

-

Mobile Phase Screening: A systematic approach to mobile phase selection is recommended.[6]

-

Normal Phase: Typically mixtures of hexane/isopropanol or hexane/ethanol. For basic compounds like pyrrolidines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.

-

Polar Organic Mode: Using polar organic solvents like acetonitrile or methanol.

-

Reversed Phase: Mixtures of water/acetonitrile or water/methanol, often with acidic or basic modifiers.

-

-

Method Development:

-

Begin with a screening on multiple columns with different mobile phases to identify a column that shows baseline separation of the enantiomers.

-

Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature.[7] Lower flow rates and temperatures often improve chiral resolution.[7]

-

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Application in the Synthesis of Neuraminidase Inhibitors

A key application of chiral pyrrolidine derivatives is in the development of antiviral drugs, particularly influenza neuraminidase inhibitors.[2][3][8] Neuraminidase is a crucial enzyme for the release of new virus particles from infected cells, making it an attractive target for antiviral therapy.[8]

The synthesis of potent neuraminidase inhibitors often starts from commercially available chiral building blocks like 4-hydroxy-L-proline.[2][3] Through a series of chemical transformations, the carboxyl and hydroxyl groups of the proline scaffold are modified to introduce functionalities that mimic the natural substrate of neuraminidase, sialic acid, and interact with key residues in the enzyme's active site. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL provides a synthetically accessible and stereochemically defined starting point for the elaboration of these complex inhibitor structures.

Conclusion

The successful procurement of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL for research and drug development hinges on a multi-faceted approach that combines careful supplier selection with rigorous in-house quality control. By leveraging spectroscopic and chromatographic techniques, researchers can ensure the chemical and stereochemical integrity of this valuable chiral building block. This diligence at the outset is fundamental to generating reliable and reproducible data in downstream applications, such as the synthesis of novel antiviral therapeutics.

References

-

D’yakonov, V. A., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4979. Available at: [Link]

-

Zhang, J., et al. (2021). The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Seley, K. L., et al. (1997). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 40(19), 3075-3083. Available at: [Link]

-

Gribble, M. W., et al. (2013). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Dalton Transactions, 42(20), 7354-7368. Available at: [Link]

-

Abdel-Aziem, A., et al. (2015). Novel antiviral compounds against gastroenteric viral infections. Archiv der Pharmazie, 348(11), 793-801. Available at: [Link]

-

Zhang, J., et al. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & Medicinal Chemistry, 15(7), 2749-2758. Available at: [Link]

-

Zhang, J., et al. (2008). Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. Medicinal Chemistry, 4(3), 206-209. Available at: [Link]

-

Agilent Technologies. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Available at: [Link]

-

Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Available at: [Link]

-

Amarelle, L., et al. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 24(20), 3662. Available at: [Link]

-

Wang, G. T., et al. (2001). Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. Journal of Medicinal Chemistry, 44(8), 1192-1201. Available at: [Link]

-

Santini, A., & Zanitti, L. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 24(6). Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Method Development. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asdlib.org [asdlib.org]

- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity [mdpi.com]

Methodological & Application

The Strategic Application of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a Cornerstone Chiral Building Block

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the use of chiral building blocks—stereochemically defined molecular fragments—to construct complex, biologically active molecules with precision. Among these, the pyrrolidine scaffold has emerged as a privileged structure, frequently found in a multitude of FDA-approved drugs and natural products.[1][] This guide focuses on a particularly valuable derivative: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL , a di-hydroxylated pyrrolidine that offers multiple points for synthetic diversification.

This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and professionals in drug development. It will provide not only the "how" but also the "why" behind the synthetic protocols, grounded in established chemical principles and supported by authoritative literature. We will explore the synthesis of this versatile building block and delve into its application in the construction of advanced intermediates for active pharmaceutical ingredients (APIs).

Physicochemical Properties

A foundational understanding of a building block's properties is crucial for its effective application.

| Property | Value | Source |

| Molecular Formula | C5H11NO2 | [3] |

| Molecular Weight | 117.15 g/mol | [3] |

| CAS Number | 478922-47-3 (hydrochloride salt) | [4] |

| Appearance | White to off-white solid (hydrochloride salt) | Commercial Supplier Data |

| Solubility | Soluble in water, methanol, DMSO |

Synthesis of the Chiral Building Block

The synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a multi-step process that begins with a readily available chiral precursor, typically derived from L-hydroxyproline. The following protocols detail the synthesis of an N-protected intermediate and its subsequent deprotection to yield the final building block.

Part 1: Synthesis of (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol

The initial phase of the synthesis involves the protection of the pyrrolidine nitrogen and the reduction of an ester functionality. The benzyl group is a common protecting group for amines, favored for its relative stability and its susceptibility to removal under specific hydrogenolysis conditions.

Reaction Scheme:

Figure 1: Synthesis of the N-benzyl protected intermediate.

Protocol 1: Synthesis of (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol

This protocol is adapted from a procedure described in the literature for the synthesis of analogous pyrrolidines.

Materials:

-

Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride

-

Triethylamine (TEA)

-

Benzyl chloride

-

Dichloromethane (DCM), dry

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), dry

-

Sodium hydroxide (NaOH) solution (2 M)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

Step 1: N-Benzylation

-

Suspend methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (5.0 g, 27.5 mmol) in dry dichloromethane (23 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath and add triethylamine (7.6 mL, 55.0 mmol) dropwise.

-

To the resulting mixture, add benzyl chloride (14.8 mL, 118.0 mmol) in one portion.

-

Remove the ice bath and heat the mixture to reflux overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture and adjust the pH to approximately 2 with a 2 M NaOH solution.

-

Separate the organic layer, and extract the aqueous phase three times with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent to obtain (2S,4R)-N-1(benzyl)-4-hydroxyproline-methylester.

Step 2: Ester Reduction

-

Prepare a suspension of lithium aluminum hydride (2.3 g, 61.2 mmol) in dry tetrahydrofuran (60.0 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice-water bath.

-

Dissolve the (2S,4R)-N-1(benzyl)-4-hydroxyproline-methylester (9.6 g, 40.8 mmol) obtained from the previous step in dry THF (20 mL).

-

Add the solution of the ester dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir and warm to room temperature.

-

Quench the reaction cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol. This product is often of sufficient purity for the next step, but can be further purified by chromatography if necessary.

Causality and Experimental Choices:

-

N-Benzylation: The use of triethylamine is to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. A slight excess of benzyl chloride is used to ensure complete reaction. Dichloromethane is a suitable solvent due to its inertness and ability to dissolve the reactants.

-

Ester Reduction: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester to a primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF as LiAlH₄ reacts violently with water. The workup procedure is a standard Fieser workup to safely quench the excess hydride and precipitate the aluminum salts, allowing for easy filtration.

Part 2: Deprotection to (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

The final step in preparing the chiral building block is the removal of the N-benzyl group. Catalytic transfer hydrogenation is a common and effective method for this transformation, offering milder conditions compared to high-pressure hydrogenation.

Reaction Scheme:

Figure 2: N-Benzyl deprotection via catalytic transfer hydrogenation.

Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation

Materials:

-

(3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol (MeOH)

-

Celite®

Procedure:

-

Dissolve (3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol in methanol in a round-bottom flask.

-

To this solution, add ammonium formate (typically 3-5 equivalents).

-

Carefully add 10% Pd/C (typically 10-20 mol% of the substrate). Caution: Pd/C can be pyrophoric; handle with care.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The resulting crude product can be purified by recrystallization or chromatography to yield pure (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL.

Causality and Experimental Choices:

-

Catalytic Transfer Hydrogenation: This method avoids the need for a hydrogen gas cylinder, making it more convenient for standard laboratory setups.[5] Ammonium formate serves as the hydrogen source, decomposing in the presence of the palladium catalyst to produce hydrogen in situ.

-

Catalyst and Solvent: 10% Pd/C is a standard and efficient catalyst for hydrogenolysis.[6] Methanol is a good solvent for both the substrate and the ammonium formate.

-

Workup: Filtration through Celite® is a standard procedure to remove the heterogeneous catalyst.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a valuable intermediate in the synthesis of complex therapeutic agents. One notable application is in the preparation of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases.[7] The following protocol outlines a key step where this chiral building block is incorporated into a larger molecular framework.

Workflow:

Figure 3: Incorporation of the chiral building block into a JAK inhibitor scaffold.

Protocol 3: N-Arylation for the Synthesis of a JAK Inhibitor Intermediate

This protocol is a representative example based on synthetic routes described in the patent literature.

Materials:

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a similar heteroaryl chloride)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL in n-butanol, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N,N-diisopropylethylamine.

-

Heat the reaction mixture to a high temperature (e.g., 100-120 °C) and stir for several hours, monitoring the reaction by LC-MS or TLC.

-

After completion, cool the reaction mixture and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the desired N-arylated pyrrolidine intermediate.

Causality and Experimental Choices:

-

Nucleophilic Aromatic Substitution (SNAr): The secondary amine of the pyrrolidine acts as a nucleophile, displacing the chloride on the electron-deficient heteroaromatic ring.

-

Base and Solvent: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction. A high-boiling point solvent like n-butanol is often used to drive the reaction to completion at elevated temperatures.

-

Workup: The aqueous workup with sodium bicarbonate is to remove any remaining acidic byproducts and excess reagents.

Conclusion

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL stands out as a highly functionalized and stereochemically defined building block. Its synthesis from readily available chiral pool starting materials and its versatile diol and secondary amine functionalities make it an invaluable tool for medicinal chemists. The protocols provided herein offer a practical guide for its preparation and a glimpse into its strategic application in the synthesis of complex drug candidates like JAK inhibitors. The careful selection of protecting groups, reaction conditions, and purification methods, as detailed in this guide, is essential for the successful utilization of this potent chiral intermediate in the pursuit of novel therapeutics.

References

-

PubChem. Compound Summary for CID 15817396, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]

-

Gotor-Fernández, V., et al. (2018). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Catalysis Science & Technology, 8(23), 6069-6078. [Link]

- Ram, S., & Ehrenkaufer, R. E. (1984). A convenient and mild method for the debenzylation of amines and alcohols by catalytic transfer hydrogenation with ammonium formate. Tetrahedron Letters, 25(32), 3415-3418.

- Rodgers, J. D., et al. (2010). U.S. Patent No. US20100190981A1. Washington, DC: U.S.

-

Beilstein Journals. Search Results - Beilstein Journal of Organic Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem. [Link]

- Google Patents. U.S.

- Google Patents. W.O.

-

PubChem. Compound Summary for CID 15817396, (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. National Center for Biotechnology Information. [Link]

-

ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]

-

Beilstein Journals. Search Results - Beilstein Journal of Organic Chemistry. [Link]

-

ScienceMadness. De-protection of N-Benzyl groups. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ACS Publications. Ugi and Passerini Reactions of Biocatalytically Derived Chiral Aldehydes: Application to the Synthesis of Bicyclic Pyrrolidines and of Antiviral Agent Telaprevir. [Link]

-

ACS Publications. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. [Link]

-

National Center for Biotechnology Information. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. [Link]

-

National Center for Biotechnology Information. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. [Link]

-

University of Birmingham. Design, Synthesis and Evaluation of Mechanism-Based Inhibitors of IDO1 and PROTAC-Degraders of JAK2. [Link]

-

D-Scholarship@Pitt. Synthesis of Natural and Non-Natural Polycylic Alkaloids. [Link]

- Google Patents. U.S.

-

National Cancer Institute. NCI EVS Terminology. [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 3. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BJOC - Search Results [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20100190981A1 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

Application Notes & Protocols: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a Potential Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Iminosugars

Glycosidases are a ubiquitous class of enzymes responsible for the cleavage of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and lysosomal homeostasis to the post-translational modification of glycoproteins, which is critical for viral infectivity and cancer metastasis. The therapeutic blockade of these enzymes has yielded significant clinical successes, most notably in the management of type 2 diabetes mellitus with drugs like acarbose, which delay carbohydrate digestion and subsequent glucose absorption.

At the forefront of glycosidase inhibitor discovery are polyhydroxylated alkaloids, particularly those belonging to the pyrrolidine, piperidine, and indolizidine families. These molecules, often referred to as iminosugars, are structural mimics of the natural monosaccharide substrates of glycosidases. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a polyhydroxylated pyrrolidine, a structural class well-represented among potent glycosidase inhibitors.[1] While specific inhibitory data for this exact stereoisomer is not extensively documented in peer-reviewed literature, its structural features—a five-membered nitrogenous ring adorned with hydroxyl groups—make it a compelling candidate for investigation.

This document serves as a comprehensive guide for researchers to systematically evaluate the glycosidase inhibitory potential of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. We provide the theoretical framework, detailed experimental protocols, and data interpretation guidelines necessary to characterize its activity from initial screening to kinetic analysis.

Physicochemical Properties of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

A thorough understanding of the test compound's properties is essential for accurate experimental design, particularly for preparing stock solutions and ensuring stability.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | PubChem CID: 15817396[2] |

| Molecular Weight | 117.15 g/mol | PubChem CID: 15817396[2] |

| Appearance | White to off-white solid | Bouling Chemical Co.[3] |

| Chirality | (3R, 5S) configuration | Bouling Chemical Co.[3] |

| Common Form | Often supplied as a hydrochloride salt (C₅H₁₂ClNO₂) | Advanced ChemBlocks[4] |

| Storage | Store at 2-8 °C in a tightly sealed container | Advanced ChemBlocks[4] |

Hypothesized Mechanism of Action: Mimicking the Transition State

Pyrrolidine-based iminosugars typically function as competitive inhibitors. Their protonated nitrogen atom at physiological pH mimics the charge of the oxocarbenium ion-like transition state that occurs during enzymatic glycoside hydrolysis. The stereochemistry of the hydroxyl groups dictates the inhibitor's specificity for different glycosidases. We hypothesize that (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL will act as a competitive inhibitor, binding to the enzyme's active site and preventing the substrate from binding.

Caption: Hypothesized competitive inhibition mechanism.

Experimental Protocols

These protocols are designed to be performed in a 96-well microplate format for efficiency and high-throughput screening.

Core Workflow for Inhibitor Characterization

The evaluation process follows a logical progression from broad screening to detailed mechanistic studies.

Caption: Workflow for inhibitor characterization.

Protocol: In Vitro α-Glucosidase Inhibition Screening Assay

Objective: To determine if (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL exhibits inhibitory activity against α-glucosidase.

Principle: This colorimetric assay measures the enzymatic activity of α-glucosidase on the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][6] A reduction in absorbance in the presence of the test compound indicates inhibition.

Materials:

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL (or its HCl salt)

-

α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Acarbose (positive control)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

Sodium carbonate (Na₂CO₃), 1 M

-

96-well clear flat-bottom microplates

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer.

-

Substrate Solution: Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer.

-

Inhibitor Stock: Prepare a 10 mM stock solution of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL in DMSO. Further dilute in phosphate buffer to a working concentration (e.g., 1 mM for initial screening).

-

Acarbose Stock: Prepare a 10 mM stock solution of Acarbose in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells (As): 50 µL of phosphate buffer + 20 µL of inhibitor working solution.

-

Blank Wells (Ab): 70 µL of phosphate buffer (contains no enzyme or inhibitor).

-

Negative Control (Ac-): 50 µL of phosphate buffer + 20 µL of buffer (or DMSO vehicle). This represents 100% enzyme activity.

-

Positive Control (Apc): 50 µL of phosphate buffer + 20 µL of Acarbose working solution.

-

-

Pre-incubation:

-

Add 20 µL of the α-glucosidase solution to the Test, Negative Control, and Positive Control wells.

-

Mix gently by tapping the plate.

-

Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

-

-

Reaction Initiation:

-

Add 20 µL of the pNPG substrate solution to all wells to start the reaction. The total volume should be 110 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 20 minutes.[5]

-

-

Reaction Termination:

-

Add 50 µL of 1 M Na₂CO₃ to all wells to stop the reaction. The high pH denatures the enzyme and develops the yellow color of p-nitrophenol.

-

-

Measurement:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculation:

-

Correct the absorbance readings by subtracting the absorbance of the blank (Ab).

-

Calculate the percentage of inhibition using the following formula:

-

% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

-

Where Abs_control is the absorbance of the Negative Control (Ac-) and Abs_sample is the absorbance of the Test well (As).

-

-

Protocol: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

Objective: To quantify the potency of the inhibitor.

Procedure:

-

Follow the same procedure as the screening assay (Protocol 4.2).

-

Instead of a single concentration, prepare a serial dilution of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. A typical range would span several orders of magnitude around the concentration that showed ~50% inhibition in the screening (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, etc.).

-

Calculate the % inhibition for each concentration.

-

Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Comparative IC₅₀ Data for Related Alkaloids (for context):

| Compound | Target Enzyme | IC₅₀ Value | Source |

| Australine (Pyrrolizidine) | Amyloglucosidase (an α-glucosidase) | 5.8 µM | Tropea, J.E., et al. (1989)[8] |

| Alkaloid 6 (Pyrrolizidine) | Yeast α-Glucosidase | 6.3 µM | Asano, N., et al. (2004)[9] |

| Alkaloid 3 (Pyrrolidine) | Bacterial β-Glucosidase | 80 nM | Asano, N., et al. (2004)[9] |

Protocol: Enzyme Kinetic Analysis

Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

-

Set up a series of reactions as described in Protocol 4.2.

-

This time, you will vary the concentration of the substrate (pNPG) while keeping the inhibitor concentration constant.

-

Perform the experiment with at least two different fixed concentrations of the inhibitor (e.g., 0.5 x IC₅₀ and 1 x IC₅₀) and one set with no inhibitor.

-

For each inhibitor concentration, use a range of pNPG concentrations (e.g., 0.5, 1, 2, 4, 8 mM).

-

Measure the initial reaction velocity (v) at each substrate concentration. This may require taking kinetic readings every 30-60 seconds rather than a single endpoint reading.[6]

-

Calculate the reciprocal of the velocity (1/v) and the reciprocal of the substrate concentration (1/[S]).

-

Generate a Lineweaver-Burk plot by plotting 1/v (Y-axis) versus 1/[S] (X-axis) for each inhibitor concentration.

Interpretation of Lineweaver-Burk Plot:

Caption: Lineweaver-Burk plots for different inhibition types.

-

Competitive Inhibition: Lines will intersect on the Y-axis (Vmax is unchanged, but the apparent Km increases).

-

Non-competitive Inhibition: Lines will intersect on the X-axis (Km is unchanged, but the apparent Vmax decreases).

-

Uncompetitive Inhibition: Lines will be parallel.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a potential glycosidase inhibitor. Based on its structural similarity to known iminosugar inhibitors, there is a strong rationale for this investigation. Positive results from these in vitro assays would warrant further studies, including determining specificity against a panel of different glycosidases (e.g., α-mannosidase, β-glucosidase), conducting cell-based assays to assess effects on glycoprotein processing, and eventually, exploring in vivo models for therapeutic efficacy.

References

- (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data. Bouling Chemical Co., Limited.

-

Tropea, J. E., Molyneux, R. J., Kaushal, G. P., Pan, Y. T., Mitchell, M., & Elbein, A. D. (1989). Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing. Biochemistry, 28(5), 2027–2034. Available from: [Link]

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL. PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available from: [Link]

-

Watson, A. A., Fleet, G. W., Asano, N., Molyneux, R. J., & Nash, R. J. (2001). Polyhydroxylated alkaloids--natural occurrence and therapeutic applications. Phytochemistry, 56(3), 265–295. Available from: [Link]

-

Radović Selgrad, J. S., et al. (2025). α-Glucosidase Inhibitory Assay. Bio-protocol. Available from: [Link]

-

Asano, N., Ikeda, K., Kizu, H., Kato, A., Watson, A. A., Nash, R. J., & Fleet, G. W. (2004). Glycosidase-inhibiting pyrrolidines and pyrrolizidines with a long side chain in Scilla peruviana. Journal of natural products, 67(5), 846–850. Available from: [Link]

- Langel, D., Ober, D. (2011). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. In: M. Wink (Ed.), Functions and Biotechnology of Plant Secondary Metabolites. Wiley.

-

Phosrithong, N., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 27(15), 4983. Available from: [Link]

- Molyneux, R. J., et al. (1988). Australine, a novel pyrrolizidine alkaloid glucosidase inhibitor from Castanospermum australe.

-

Chamberland, S., & Britton, R. (2018). The History of the Glycosidase Inhibiting Hyacinthacine C-type Alkaloids: From Discovery to Synthesis. Current organic chemistry, 22(19), 1879–1895. Available from: [Link]

-

Oprea, E., et al. (2022). α-Glucosidase Inhibition Assay. Bio-protocol. Available from: [Link]

Sources

- 1. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL | C5H11NO2 | CID 15817396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R,5S)-3-Hydroxy-5-Hydroxymethylpyrrolidine | Properties, Uses, Safety Data | Buy from China Leading Supplier [chemheterocycles.com]

- 4. (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride 97% | CAS: 478922-47-3 | AChemBlock [achemblock.com]

- 5. protocols.io [protocols.io]

- 6. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Australine, a pyrrolizidine alkaloid that inhibits amyloglucosidase and glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: Characterization of Pyrrolidine-Based Glycosidase Inhibitors Using (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a Structural Archetype

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Glycosidase Inhibition

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their roles are fundamental to a vast array of biological processes, from digestion and energy metabolism to glycoprotein processing and cellular recognition. Consequently, dysregulation of glycosidase activity is implicated in numerous pathologies, including diabetes, lysosomal storage disorders, and viral infections. This has made glycosidase inhibitors a critical area of research and development for novel therapeutics.[1][2]

The pyrrolidine alkaloids, a class of natural and synthetic compounds, represent a prominent family of glycosidase inhibitors.[3] These molecules, often referred to as iminosugars, are structural mimics of the natural sugar substrates of glycosidases. Their defining feature is a five-membered nitrogen-containing ring, which, at physiological pH, can become protonated and mimic the transition state of the glycosidic bond cleavage, leading to potent and often specific inhibition.[3][4]

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a archetypal structure within this class, possessing the core pyrrolidine scaffold and hydroxyl groups that are key for interacting with the enzyme's active site.[5] While specific inhibitory data for this exact molecule is not extensively published, its structure is representative of compounds known to inhibit enzymes like α- and β-glucosidases.[4][6]

This application note provides a comprehensive, field-proven guide for the characterization of pyrrolidine-based inhibitors, using (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL as a model. We present detailed protocols for determining two key parameters essential for drug development: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which also reveals the mechanism of action. The protocols are centered around a common and robust colorimetric assay for α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.[1]

Assay Principle: Colorimetric Detection of α-Glucosidase Activity

The activity of α-glucosidase can be conveniently measured using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme catalyzes the hydrolysis of pNPG into α-D-glucose and p-nitrophenol. The product, p-nitrophenol, is a chromophore that, under alkaline conditions, exhibits a distinct yellow color with a maximum absorbance at 405-410 nm.[7] The rate of the reaction, and thus the activity of the enzyme, is directly proportional to the rate of increase in absorbance at this wavelength.

An inhibitor, such as a pyrrolidine-based compound, will compete with pNPG for binding to the enzyme's active site or bind to another site to reduce the enzyme's catalytic efficiency. This results in a decreased rate of p-nitrophenol production, which is quantifiable with a microplate reader.[7]

Caption: Principle of the colorimetric α-glucosidase inhibition assay.

Materials and Reagents

Equipment:

-

96-well clear, flat-bottom microplates

-

Multichannel pipette (8- or 12-channel)

-

Single-channel pipettes (P10, P100, P1000)

-

Microplate reader with absorbance detection at 405 nm

-

Incubator set to 37°C

-

Vortex mixer

-

Sterile pipette tips and reagent reservoirs

Reagents:

-

α-Glucosidase: From Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003). Prepare a stock solution in phosphate buffer.

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG): (e.g., Sigma-Aldrich, Cat. No. N1377). Prepare a stock solution in phosphate buffer.

-

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL: Or other pyrrolidine-based test inhibitor.[8] Prepare a stock solution in an appropriate solvent (e.g., water or DMSO).

-

Phosphate Buffer: 50 mM Sodium Phosphate, pH 6.8.

-

Stop Solution: 0.1 M Sodium Carbonate (Na2CO3).

-

Positive Control Inhibitor: Acarbose (e.g., Sigma-Aldrich, Cat. No. A8980).

-

Solvent: DMSO (if required for inhibitor dissolution).

-

Ultrapure Water

Experimental Protocols

Part A: IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] This is a key metric for assessing the potency of an inhibitor.

Caption: Workflow for determining the IC50 value of a test compound.

Step-by-Step Protocol:

-

Inhibitor Preparation: Prepare a 2-fold serial dilution of the test inhibitor in phosphate buffer. A typical starting concentration might be 1 mM, diluted down through 10-12 concentrations. Also, prepare a solution of the positive control (Acarbose).

-

Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate.

| Well Type | Reagent | Volume (µL) |

| Blank | Phosphate Buffer | 120 |

| Stop Solution | 80 | |

| Control (100% Activity) | Phosphate Buffer | 70 |

| Enzyme Solution | 50 | |

| Inhibitor Wells | Test Inhibitor (serial dilutions) | 20 |

| Phosphate Buffer | 50 | |

| Enzyme Solution | 50 |

-

Pre-incubation: Gently tap the plate to mix and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 50 µL of the pNPG substrate solution to all wells except the Blank.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 80 µL of 0.1 M Na2CO3 to all wells. The yellow color will develop and stabilize.

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the Blank wells from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value.[11]

-

Part B: Kinetic Analysis for Mechanism of Action (Ki Determination)

To understand how an inhibitor works, it is crucial to determine its mechanism of action (e.g., competitive, non-competitive, uncompetitive) and its inhibition constant (Ki). This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[12][13]

Step-by-Step Protocol:

-

Experimental Design: Design a matrix of experiments varying the concentration of the substrate (pNPG) and the inhibitor. Typically, use 4-5 concentrations of pNPG (e.g., spanning from 0.25x to 5x the Km value) and 3-4 concentrations of the inhibitor (including a zero-inhibitor control).

-

Assay Procedure:

-

For each combination of substrate and inhibitor concentration, perform the assay as described in Part A (steps 2-7), but measure the absorbance kinetically over time (e.g., every minute for 15-30 minutes) before adding the stop solution.

-

The initial reaction velocity (V₀) for each well is determined from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis - Lineweaver-Burk Plot:

-

The Lineweaver-Burk plot is a double reciprocal plot of 1/V₀ versus 1/[S] (substrate concentration).[14][15]

-

Generate a separate Lineweaver-Burk plot for each inhibitor concentration.

-

The plot is a linearization of the Michaelis-Menten equation: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax.

-

The y-intercept corresponds to 1/Vmax, and the x-intercept corresponds to -1/Km.[14]

-

By observing how the lines on the plot change in the presence of the inhibitor, the mechanism of inhibition can be determined.[12][16]

-